An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-2-chlorobenzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-amino-2-chlorobenzoate (CAS No. 120100-15-4), an important intermediate in the synthesis of various organic molecules. This document summarizes key quantitative data, details relevant experimental protocols, and presents logical workflows for its synthesis and property determination.
Core Physicochemical Data
The following table summarizes the available quantitative data for Methyl 3-amino-2-chlorobenzoate. It is important to note that while some experimental values are available for related isomers, much of the data for the target compound is predicted from computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | [1][2] |
| Molecular Weight | 185.61 g/mol | [2] |
| Predicted Boiling Point | 298.5 ± 20.0 °C | [3][4][5] |
| Predicted Density | 1.311 ± 0.06 g/cm³ | [3][4] |
| Predicted pKa | 1.51 ± 0.10 | [3][4] |
| Predicted logP | 2.29 | [6] |
| Melting Point | No data available | [7] |
| Solubility | No data available | [7][8] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of Methyl 3-amino-2-chlorobenzoate are outlined below. These protocols are generalized from standard laboratory procedures and can be adapted for specific experimental conditions.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this determination.
Methodology:
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Sample Preparation: A small amount of dry, powdered Methyl 3-amino-2-chlorobenzoate is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).
Determination of n-Octanol/Water Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a crucial parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for experimental logP determination.
Methodology:
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Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate.
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Sample Preparation: A known concentration of Methyl 3-amino-2-chlorobenzoate is dissolved in one of the phases (typically the one in which it is more soluble).
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Partitioning: A precise volume of the prepared solution is added to a known volume of the other saturated phase in a separatory funnel or vial.
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Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
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Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid in a solution. For a compound with an amino group, the pKa of its conjugate acid is determined. Potentiometric titration is a common method for pKa determination.
Methodology:
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Sample Preparation: A precise amount of Methyl 3-amino-2-chlorobenzoate is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration.
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Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
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pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.
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pKa Calculation: The pKa is the pH at which half of the amino groups are protonated. This corresponds to the pH at the half-equivalence point on the titration curve.
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis of Methyl 3-amino-2-chlorobenzoate and the experimental workflow for the determination of its physicochemical properties.
Caption: Proposed synthesis workflow for Methyl 3-amino-2-chlorobenzoate.
Caption: Experimental workflow for physicochemical property determination.
References
- 1. appchemical.com [appchemical.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 120100-15-4 | CAS DataBase [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Methyl 3-amino-2-chlorobenzoate | 120100-15-4 [sigmaaldrich.com]
- 6. 120100-15-4(Methyl 3-amino-2-chlorobenzoate) | Kuujia.com [kuujia.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 120100-15-4 Name: [xixisys.com]
